molecular formula C17H32N2O B4968699 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone

1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone

Katalognummer B4968699
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: VQYRULQZBDVEKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone, also known as JNJ-10181457, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective histamine H3 receptor antagonists, which are known to modulate the release of various neurotransmitters in the central nervous system.

Wirkmechanismus

The primary mechanism of action of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is the antagonism of histamine H3 receptors in the brain. Histamine H3 receptors are present in several areas of the brain and are known to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking these receptors, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is believed to enhance the release of these neurotransmitters, which can lead to improvements in cognitive function, attention, and other behavioral parameters.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in animal models. These studies have shown that 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone can increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a key area involved in cognitive function and attention. Additionally, this compound has been shown to reduce the release of histamine in the hypothalamus, which can lead to a decrease in food intake and body weight.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its selectivity for histamine H3 receptors. This compound has been shown to have a high affinity for these receptors and does not interact significantly with other receptors in the brain. Additionally, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has good pharmacokinetic properties and can be administered orally or intravenously.
One of the limitations of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its potential for off-target effects. While this compound is highly selective for histamine H3 receptors, it may interact with other targets in the brain or peripheral tissues, which can lead to unwanted side effects. Additionally, the pharmacokinetics of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone may vary between species, which can affect the interpretation of experimental results.

Zukünftige Richtungen

For research on 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone include the development of more selective and potent analogs and the investigation of its potential therapeutic applications in Alzheimer's disease, obesity, and ADHD.

Synthesemethoden

The synthesis of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been described in several patents and scientific publications. One of the most common methods involves the reaction of 3-(4-tert-butylcyclohexylamino)propylamine with 2-pyrrolidinone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified by various chromatographic techniques to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in several disease conditions. Some of the areas where this compound has been investigated include Alzheimer's disease, schizophrenia, ADHD, and obesity. In preclinical studies, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been shown to improve cognitive function, reduce hyperactivity, and decrease food intake in animal models.

Eigenschaften

IUPAC Name

1-[3-[(4-tert-butylcyclohexyl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O/c1-17(2,3)14-7-9-15(10-8-14)18-11-5-13-19-12-4-6-16(19)20/h14-15,18H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRULQZBDVEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-Tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.